Methyl 1-pentyl-1H-indole-3-carboxylate
Description
Contextual Significance within N-alkylated Indole-3-carboxylate (B1236618) Chemistry
The chemical structure of Methyl 1-pentyl-1H-indole-3-carboxylate places it firmly within the class of N-alkylated indole-3-carboxylates. The synthesis and functionalization of the indole (B1671886) nucleus are of significant interest in organic chemistry. safrole.com A persistent challenge in indole chemistry is controlling the selectivity of alkylation. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. nih.gov While C3 alkylation is often the intrinsically preferred pathway, achieving selective N-alkylation requires specific synthetic strategies. nih.govnih.gov
Various methods have been developed to promote the formation of N-alkylated indoles. These include copper-catalyzed reactions, such as the Ullmann-type intramolecular amination, which can produce N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate under mild conditions. nih.govresearchgate.net Other approaches involve iron-catalyzed N-alkylation of indoline (B122111) precursors followed by oxidation to the corresponding indole. nih.gov The presence of the carboxylate group at the C3 position, as seen in the title compound, is a common feature in many synthetic routes, often serving as a key functional handle for further molecular elaboration or as a directing group in substitution reactions. nih.govsigmaaldrich.commdpi.com The study of compounds like this compound contributes to the broader understanding and refinement of these selective N-alkylation methodologies. researchgate.netnorthwestern.edu
Historical Perspective as a Synthetic Intermediate and Reference Standard
The primary roles of this compound in chemical research have been as a synthetic intermediate and an analytical reference standard. caymanchem.comlabchem.com.my In synthetic chemistry, it serves as a direct precursor for the synthesis of its corresponding acid, 1-pentyl-1H-indole-3-carboxylic acid, through a saponification reaction (hydrolysis of the ester). chemicalbook.com This transformation is a fundamental step in organic synthesis, allowing for the conversion of an ester into a carboxylic acid, which can then be used in a variety of other chemical reactions.
In the field of analytical and forensic chemistry, the compound is used as a reference material. caymanchem.comlgcstandards.com Its significance grew with the emergence of synthetic cannabinoids. Specifically, this compound is a known analog of PB-22 (also known as QUPIC), a synthetic cannabinoid identified in herbal mixtures. caymanchem.com PB-22 is a quinolinyl pentyl indole with a carboxylate group; the title compound shares the pentyl indole carboxylate core but lacks the quinoline (B57606) moiety of PB-22. caymanchem.com This structural relationship makes it a valuable tool for forensic laboratories to develop analytical methods for detecting and differentiating various synthetic cannabinoids and their analogs in seized materials. caymanchem.comfederalregister.gov
Position within the Broader Landscape of Indole-Based Research Compounds
The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.govmdpi.com This designation stems from the fact that the indole ring system is a core structural component in a vast number of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. rsc.orgmdpi.com Its unique electronic and steric properties allow it to interact with a wide array of biological receptors and enzymes. mdpi.com Consequently, indole derivatives have been investigated for a multitude of potential therapeutic applications, including as anti-neurodegenerative, anticancer, and anti-inflammatory agents. mdpi.comnih.govmdpi.com
This compound, while not studied for direct pharmacological activity, exists within this extensive landscape of indole-based research. caymanchem.com The synthesis of diverse libraries of indole derivatives is a common strategy in drug discovery programs to explore structure-activity relationships. nih.gov The chemical methods used to synthesize N-alkylated indole-3-carboxylates are applicable to the creation of novel compounds for biological screening. nih.govmdpi.com Furthermore, the relative ease of synthesis for certain 1,3-disubstituted indoles has contributed to their illicit production as designer drugs, reinforcing the need for well-characterized reference standards like this compound for analytical and regulatory purposes. federalregister.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-pentylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 | |
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-20-4 | |
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methyl 1 Pentyl 1h Indole 3 Carboxylate
Established Synthetic Routes to Methyl 1-pentyl-1H-indole-3-carboxylate
The construction of this compound can be achieved through several reliable pathways. The most common approaches involve either the final step being the formation of the ester from its corresponding carboxylic acid or the direct functionalization of a pre-existing N-pentylated indole (B1671886) nucleus.
Esterification Reactions from 1-pentyl-1H-indole-3-carboxylic acid
A primary and straightforward method for synthesizing this compound is through the esterification of its carboxylic acid precursor, 1-pentyl-1H-indole-3-carboxylic acid. smolecule.com This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification.
Alternatively, the carboxylic acid can be activated to facilitate the reaction. One method involves converting the carboxylic acid to a more reactive acyl chloride, often by using reagents like oxalyl chloride or thionyl chloride. nih.gov This intermediate readily reacts with methanol to yield the desired methyl ester. Another approach uses peptide coupling agents, such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU), which activate the carboxyl group for nucleophilic attack by methanol. nih.govdiva-portal.org
| Reaction Type | Reagents | Description |
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Direct reaction of the carboxylic acid with excess alcohol under acidic conditions. |
| Acyl Chloride Formation | Oxalyl Chloride or Thionyl Chloride, then Methanol | Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with methanol. nih.gov |
| Carboxyl Activation | TBTU, Base (e.g., TEA), then Methanol | Use of a coupling agent to activate the carboxylic acid, facilitating ester formation under milder conditions. nih.govdiva-portal.org |
Direct Functionalization Approaches of Indole Nucleus
Direct functionalization strategies aim to introduce the methoxycarbonyl group at the C3 position of the 1-pentyl-1H-indole ring.
A powerful modern technique is the palladium-catalyzed C-H alkoxycarbonylation. beilstein-journals.org This method directly converts a C-H bond at the indole C3 position into a carboxylate ester. The reaction typically proceeds using a palladium catalyst like palladium(II) acetate, in the presence of an oxidant, a base, and carbon monoxide, with methanol serving as the nucleophile to form the methyl ester. beilstein-journals.org
Another approach is a modified Friedel-Crafts acylation, where N-pentylindole is treated with a Lewis acid, such as dimethylaluminum chloride, to form a 3-indolylaluminum intermediate. nih.gov This intermediate then reacts with an appropriate acylating agent like methyl chloroformate to install the methyl carboxylate group at the C3 position. nih.gov
Synthesis of Key Precursors and Intermediates
Synthesis of 1-pentyl-1H-indole-3-carboxylic acid
1-pentyl-1H-indole-3-carboxylic acid is the immediate precursor for the esterification route. smolecule.com Its synthesis can be accomplished in several ways. One common method is the hydrolysis of this compound itself, using a base such as potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water. chemicalbook.com
Other established routes to the acid include:
Fischer Indole Synthesis : This classic method involves the reaction of phenylhydrazine (B124118) with a suitable ketone or aldehyde under acidic conditions to form the indole ring, which is subsequently carboxylated. smolecule.com
Alkylation and Carboxylation : This two-step process begins with the N-alkylation of indole, followed by the introduction of the carboxylic acid group at the C3 position. smolecule.com
Direct Carboxylation : This involves the direct introduction of a carboxyl group onto the 1-pentylindole scaffold using carbon dioxide in the presence of a strong base. smolecule.com
N-Alkylation of Indole and Indole-3-Carboxylate (B1236618) Core Structures
The introduction of the pentyl group onto the indole nitrogen is a critical step that can be performed at different stages of the synthesis. The most prevalent method involves deprotonating the indole nitrogen with a strong base, followed by a nucleophilic substitution (SN2) reaction with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane). youtube.com
Common conditions for N-alkylation include:
Sodium Hydride (NaH) in an Aprotic Solvent : The indole derivative (such as methyl indole-3-carboxylate or indole itself) is dissolved in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and NaH is added to generate the indolide anion. diva-portal.orgyoutube.comrsc.org Subsequent addition of the pentyl halide completes the reaction. youtube.com
Potassium Hydroxide (KOH) in DMSO : A suspension of powdered KOH in dimethyl sulfoxide (B87167) (DMSO) provides a strongly basic medium for the deprotonation of the indole, which is then alkylated with a primary alkyl halide. nih.gov
| Reagent System | Solvent | Description | Source |
| Sodium Hydride (NaH) / Pentyl Halide | DMF or THF | A widely used method where NaH acts as a strong, non-nucleophilic base to deprotonate the indole nitrogen. | diva-portal.orgyoutube.comrsc.org |
| Potassium Hydroxide (KOH) / Pentyl Halide | DMSO | An effective and alternative base-solvent system for the N-alkylation of indoles. | nih.gov |
Advanced Synthetic Strategies for Indole-3-Carboxylates
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex indole structures. These strategies often improve yields, reduce step counts, and allow for greater molecular diversity.
One-Pot and Multicomponent Reactions : A one-pot, two-step process combining Fischer indolisation with N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles from a hydrazine, a ketone, and an alkyl halide without isolating intermediates. rsc.org This approach significantly improves efficiency by reducing the number of work-up and purification steps. rsc.org
Transition-Metal Catalysis : As mentioned previously, direct C-H functionalization via transition-metal catalysis represents a state-of-the-art method for indole modification. nih.govnih.gov Palladium-catalyzed alkoxycarbonylation is a prime example, offering an atom-economical way to install the carboxylate group directly onto the indole core. beilstein-journals.org
Flow Chemistry : For the large-scale and on-demand production of indole derivatives, flow chemistry presents a significant advantage. The synthesis of a related indole-3-acetic acid analogue has been successfully scaled up using a continuous flow reactor, demonstrating the potential for safer and more efficient manufacturing of these compounds. beilstein-journals.org
Microdroplet Chemistry : An emerging and novel technique involves conducting reactions in aqueous microdroplets. This method has been shown to alter reaction pathways, achieving chemoselective N-alkylation of indoles in a three-component reaction, whereas the same reaction in bulk exclusively yields the C-alkylation product. stanford.edu This highlights the potential of unique reaction environments to develop new synthetic transformations. stanford.edu
Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu(II)-mediated)
The synthesis of N-alkylated indole-3-carboxylates, such as this compound, can be efficiently achieved through copper-catalyzed cross-coupling reactions. A prevalent method involves the N-alkylation of a pre-formed methyl indole-3-carboxylate core. This transformation is typically accomplished by reacting methyl indole-3-carboxylate with a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane, in the presence of a copper catalyst.
Another approach involves a one-pot synthesis where the indole ring is formed and functionalized in a sequence of copper-catalyzed steps. For instance, a one-pot synthesis of 2-aryl indole-3-carboxylate derivatives has been established through a stoichiometric copper salt-mediated sequential hydroamination and cross-dehydrogenative coupling reaction starting from simple anilines and arylpropiolates. rsc.org While this specific example leads to a 2-aryl substituted product, the underlying principles of copper-catalyzed N-arylation and subsequent cyclization are applicable to the synthesis of various indole-3-carboxylates.
A more direct Cu(II)-catalyzed method for the synthesis of 1-methyl-1H-indole-3-carboxylates has been reported, which proceeds via a cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate (B1195939) derivatives. researchgate.net This reaction, catalyzed by Cu(OAc)2·H2O in the presence of tert-butyl hydroperoxide, offers a direct route to N-substituted indole-3-carboxylates and could be adapted for the synthesis of the 1-pentyl analogue. researchgate.net The reaction proceeds through the formation of an ammoniumyl (B1238589) radical cation from the tertiary amine, which then undergoes a series of coupling and cyclization steps. researchgate.net
The choice of ligand, base, and solvent are critical parameters in these copper-catalyzed reactions, influencing both the yield and selectivity of the desired product.
Table 1: Examples of Copper-Catalyzed Synthesis of Indole Derivatives This table is generated based on data from related research for illustrative purposes.
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N-dimethylaniline, Phenyl bromoacetate | Cu(OAc)2·H2O, t-BuOOH | Not specified | Not specified | 69-90 | researchgate.net |
| 2-Iodoanilines, Ethyl buta-2,3-dienoate | CuI, K2CO3 | 1,4-Dioxane | 120 | Good | mdpi.com |
| 2-Methylindole, Aromatic aldehyde | CuSO4 | Toluene | 110 | Good to Excellent | nih.gov |
Palladium-Catalyzed Oxidative Cyclizations and Heterocyclization
Palladium catalysts are powerful tools for the construction of the indole nucleus through oxidative cyclization and heterocyclization reactions. A common strategy involves the intramolecular cyclization of N-aryl enamines, which can be formed in situ from anilines and ketones or esters. wikipedia.orgmdpi.com This palladium-catalyzed oxidative C-H activation leads to the formation of the indole ring with high efficiency and functional group tolerance. wikipedia.orgmdpi.com
For the synthesis of this compound, a plausible route would involve the reaction of N-pentylaniline with methyl pyruvate (B1213749) to form an N-pentyl enamine intermediate. Subsequent palladium-catalyzed oxidative cyclization would yield the desired product. The choice of oxidant, which is often molecular oxygen or a copper(II) salt, is crucial for the catalytic cycle. wikipedia.org
A related palladium-catalyzed method is the cyclization-carbonylation of 2-alkynylanilines. rsc.orgrsc.org In this approach, an N-pentyl-2-alkynylaniline could undergo a palladium-catalyzed cyclization in the presence of carbon monoxide and methanol to directly install the methyl carboxylate group at the 3-position, affording this compound. The control of the reaction outcome between different cyclization pathways can often be achieved by tuning the ligands and solvents. rsc.orgrsc.org For instance, the use of Pd(tfa)2 in a DMSO/MeOH solvent system has been shown to favor the formation of methyl 1-benzyl-1H-indole-3-carboxylates from the corresponding 2-alkynylanilines. rsc.orgrsc.org
Table 2: Examples of Palladium-Catalyzed Synthesis of Indole Derivatives This table is generated based on data from related research for illustrative purposes.
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Aryl Imines | Pd(OAc)2, O2, Bu4NBr | DMSO | 40 | Up to 85 | chemicalbook.com |
| 2-Alkynylanilines, CO | Pd(tfa)2 | DMSO/MeOH | Not specified | Good | rsc.orgrsc.org |
| N-Aryl Enamines | Pd(OAc)2, Cu(OAc)2 | DMF | 80 | >90 (μW) | mdpi.comorganic-chemistry.org |
Microwave-Assisted Synthetic Approaches
Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgresearchgate.netunina.itnih.gov The application of microwave assistance to the synthesis of indole derivatives, including this compound, is a promising area of research.
Microwave heating can be effectively coupled with palladium-catalyzed heterocyclization reactions. A study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated that exposing a mixture of N-aryl enamines to microwave irradiation in the presence of a palladium catalyst and a copper(II) oxidant led to excellent yields of the corresponding indoles in a much shorter time frame than with conventional heating. mdpi.comorganic-chemistry.org This methodology could be directly applied to the synthesis of this compound by using the appropriate N-pentyl-substituted enamine precursor.
The benefits of microwave-assisted synthesis are particularly evident in multi-component reactions, where the efficiency and speed of the reaction can be dramatically enhanced. researchgate.netunina.it For the synthesis of the target compound, a one-pot, microwave-assisted N-alkylation of methyl indole-3-carboxylate with a pentyl halide could be envisioned. Such protocols often utilize a base and can sometimes be performed in the absence of a traditional solvent or in an ionic liquid. google.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole Derivative This table is generated based on data from related research for illustrative purposes.
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (80 °C) | Several hours | Moderate to Good | mdpi.comorganic-chemistry.org |
| Microwave Irradiation | Minutes to a few hours | Excellent (>90) | mdpi.comorganic-chemistry.org |
Chemical Reactivity and Derivatization for Research Applications
Hydrolytic Transformations of the Methyl Ester Group
The ester linkage in Methyl 1-pentyl-1H-indole-3-carboxylate is a primary site for hydrolytic reactions, which can be mediated by biological enzymes or chemical reagents. This transformation is significant as it converts the ester into its corresponding carboxylic acid, altering the compound's properties and serving as a key step in further derivatization.
In biological systems, the hydrolysis of ester-containing compounds is a common metabolic process. For synthetic cannabinoids containing a labile ester bond, this reaction is primarily catalyzed by human carboxylesterases (hCES) found in the liver, which are involved in Phase I metabolism of xenobiotics. researchgate.net This enzymatic cleavage of the methyl ester group on this compound would convert it to 1-pentyl-1H-indole-3-carboxylic acid. This process is a critical consideration in research models designed to study the metabolism and pharmacokinetics of indole-based compounds.
The methyl ester of this compound can be chemically hydrolyzed to its corresponding carboxylic acid, 1-pentyl-1H-indole-3-carboxylic acid. This reaction, often referred to as saponification, is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), in a suitable solvent mixture. chegg.comquizlet.com This deprotection of the ester is a fundamental transformation in organic synthesis. organic-chemistry.org It is a crucial step in synthetic pathways that utilize the resulting carboxylic acid as an intermediate for creating a diverse range of derivatives, such as amides. nih.govdiva-portal.org The general mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. reddit.com
Formation as a Thermal Degradation Product of Related Indole (B1671886) Derivatives (e.g., QUPIC)
This compound has been identified as a potential artifact formed during the analysis of related, more complex indole derivatives. Specifically, synthetic cannabinoids with labile ester groups, such as PB-22 (QUPIC), are known to be thermally unstable. researchgate.net When compounds like PB-22, which features a quinolin-8-yl ester group, are analyzed by techniques involving high temperatures, such as gas chromatography-mass spectrometry (GC-MS), they can undergo thermal degradation. researchgate.net
If the analysis is performed using methanol (B129727) as a solvent, a transesterification reaction can occur, where the quinolin-8-yl group of PB-22 is replaced by a methoxy (B1213986) group from the solvent, yielding this compound. researchgate.net This highlights the importance of analytical methodology, as the detection of this compound may indicate a degradation or artifactual formation from a precursor rather than its presence in the original sample. Studies on other synthetic cannabinoids have also documented extensive thermal degradation during combustion or high-temperature analysis. nih.govnih.govrsc.org
Derivatization Strategies for Analog Synthesis
This compound and its primary hydrolytic product, 1-pentyl-1H-indole-3-carboxylic acid, are valuable starting materials for the synthesis of new analogs for research purposes. These strategies typically focus on modifying the C3 position or altering the N1 alkyl side chain.
A prevalent strategy for creating analogs from this scaffold involves the synthesis of N-substituted carboxamides. This process begins with the hydrolysis of the methyl ester to 1-pentyl-1H-indole-3-carboxylic acid, as described previously. The resulting carboxylic acid is then "activated" and coupled with a desired primary or secondary amine to form a stable amide bond. nih.govrjeid.com
This amide bond formation is one of the most fundamental reactions in organic synthesis and is facilitated by a variety of coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.netbath.ac.uk The choice of coupling agent can be optimized for yield and purity. This synthetic route allows for the introduction of a wide array of substituents at the C3 position, enabling systematic exploration of structure-activity relationships. nih.gov
Table 1: Common Coupling Agents for Amide Bond Synthesis
| Coupling Agent | Full Name | Activating Mechanism |
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. |
| TBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) | Forms an active ester with the benzotriazole (B28993) moiety. diva-portal.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive acyl-transfer agent. |
| HOBt | 1-Hydroxybenzotriazole | Often used as an additive with carbodiimides to prevent side reactions and racemization. nih.gov |
The N-pentyl side chain is another key site for synthetic modification. In a typical synthesis, this chain is introduced via an N-alkylation reaction, where the nitrogen atom of an indole-3-carboxylate (B1236618) precursor attacks an alkyl halide, such as 1-bromopentane (B41390), in the presence of a base. diva-portal.org
By substituting 1-bromopentane with other alkylating agents, researchers can systematically vary the length and structure of the side chain. For example, using 1-bromohexane (B126081) would yield a hexyl chain, while using haloalkyls could introduce a terminal halogen like fluorine. sc.gov This strategy allows for the synthesis of a homologous series of compounds, which is a common approach in medicinal chemistry and pharmacological research to probe how the size and nature of the N-alkyl substituent influence biological activity. nih.gov
Analytical Methodologies for Characterization and Detection in Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the chemical analysis of synthetic compounds, providing detailed information about atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 1-pentyl-1H-indole-3-carboxylate by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the indole (B1671886) core, the N-pentyl chain, and the methyl ester group. The aromatic protons on the indole ring typically appear in the downfield region (δ 7.0-8.2 ppm). The proton at the C2 position is particularly distinct. The N-alkyl chain protons produce signals in the upfield region, with the N-CH₂ protons appearing as a triplet, the three internal methylene (B1212753) (CH₂) groups as multiplets, and the terminal methyl (CH₃) group as a triplet. The methyl ester protons (COOCH₃) would appear as a sharp singlet.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the parent compound, Methyl 1H-indole-3-carboxylate, ten distinct resonance signals are clearly resolved. tetratek.com.tr In the case of this compound, additional signals corresponding to the five carbons of the pentyl chain would be present. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. tetratek.com.tr Quaternary carbons, such as the C3, C3a, C7a of the indole ring and the carbonyl carbon of the ester, would be identified by their absence in DEPT-90 and DEPT-135 spectra. tetratek.com.tr
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |
| Indole H2 | ~7.9-8.1 | ~130-135 | s |
| Indole H4 | ~8.0-8.2 | ~120-125 | d |
| Indole H5 | ~7.2-7.4 | ~120-125 | t |
| Indole H6 | ~7.2-7.4 | ~120-125 | t |
| Indole H7 | ~7.5-7.7 | ~110-115 | d |
| N-CH₂ (Pentyl) | ~4.1-4.3 | ~45-50 | t |
| N-(CH₂)₂-CH₂ (Pentyl) | ~1.8-2.0 | ~28-32 | m |
| N-(CH₂)₃-CH₂ (Pentyl) | ~1.2-1.4 | ~28-32 | m |
| N-(CH₂)₄-CH₃ (Pentyl) | ~1.2-1.4 | ~22-25 | m |
| Terminal CH₃ (Pentyl) | ~0.8-1.0 | ~13-15 | t |
| O-CH₃ (Ester) | ~3.8-3.9 | ~50-55 | s |
| C=O (Ester) | - | ~165 | - |
| Indole C3 | - | ~105-110 | - |
| Indole C3a | - | ~125-130 | - |
| Indole C7a | - | ~135-140 | - |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data for the indole core is extrapolated from related compounds like Methyl 1H-indole-3-carboxylate. tetratek.com.tr |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₅H₁₉NO₂ and a monoisotopic mass of 245.1416 Da. caymanchem.comepa.gov
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z 245. This ion would then undergo characteristic fragmentation. Key fragmentation pathways for esters and N-alkyl indoles include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the indole nitrogen is a common pathway for N-alkyl indoles. libretexts.org This would result in the loss of a butyl radical (•C₄H₉), leading to a prominent fragment ion.
Loss of the Alkyl Chain: The entire N-pentyl group can be cleaved, resulting in a fragment corresponding to the methyl indole-3-carboxylate (B1236618) cation.
Ester Fragmentation: Cleavage can occur at the ester functional group, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃). miamioh.edu
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur in molecules with sufficiently long alkyl chains. miamioh.edu
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment | Description of Loss |
| 245 | [C₁₅H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 214 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 188 | [M - •C₄H₉]⁺ | Alpha-cleavage with loss of a butyl radical |
| 174 | [M - •C₅H₁₁]⁺ | Loss of the entire N-pentyl radical |
| 130 | [C₉H₈N]⁺ | Indole ring fragment after loss of pentyl and ester groups |
| Note: The relative abundance of these fragments can vary depending on the ionization method and energy used. |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The indole ring system is the primary chromophore in this compound. Published data for the compound reports absorption maxima (λmax) at 216 nm and 289 nm. caymanchem.com This is consistent with the known UV absorption characteristics of other indole derivatives, which typically show strong absorption bands in the 210-230 nm range and another set of bands in the 270-290 nm region. researchgate.netsrce.hrnist.gov
Interactive Data Table: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| This compound | 216, 289 | Not specified caymanchem.com |
| Methyl 1-methyl-1H-indole-3-carboxylate | 297 | Methanol (B129727) researchgate.net |
| Indole-3-carboxylic acid | 278 | Not specified researchgate.net |
Chromatographic Separation Techniques in Research Contexts
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The successful analysis of this compound and its analogs by GC-MS implies that it possesses sufficient thermal stability to be vaporized in the GC inlet without significant degradation. caymanchem.com
In research, GC is used to assess the purity of a synthesized batch by separating the target compound from any starting materials, byproducts, or solvents. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). Studies on regioisomers of related pentylindoles have shown that GC provides excellent resolution, with elution order often depending on the molecule's structural properties. researchgate.net This capability is crucial for distinguishing between closely related isomers that may be present as impurities.
Liquid chromatography (LC), especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.
For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity. Research on structurally similar synthetic cannabinoids has demonstrated that LC coupled with advanced detectors like quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can effectively distinguish between closely related regioisomers. researchgate.net This high resolving power makes HPLC and UPLC ideal for both the purification of the compound on a preparative scale and for its precise quantification in complex matrices during research studies.
Development and Application of Analytical Reference Standards
The accurate identification and quantification of synthetic cannabinoids in forensic and research settings are critically dependent on the availability of high-purity, well-characterized analytical reference standards. This compound serves as a crucial reference material for the detection of specific indole-based synthetic cannabinoids. caymanchem.com These standards are essential for validating analytical methods, calibrating instrumentation, and ensuring the accuracy and reproducibility of test results in forensic toxicology and clinical chemistry. cerilliant.comsigmaaldrich.com
The development of these reference materials is a meticulous process. It involves the chemical synthesis of the target compound, followed by a comprehensive characterization to confirm its identity and purity. sigmaaldrich.com This characterization is typically performed in laboratories accredited to international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). cerilliant.comsigmaaldrich.comsigmaaldrich.com These accreditations ensure that the reference materials, often classified as Certified Reference Materials (CRMs), meet the highest quality and traceability standards required for quantitative analysis. cerilliant.comcaymanchem.com
The identity of this compound as a reference standard is confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure and high-resolution mass spectrometry (MS) to confirm the elemental composition. sigmaaldrich.comtetratek.com.trrsc.org The purity is determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). cerilliant.comnih.gov
This compound is specifically noted as an analog of the synthetic cannabinoid PB-22 (also known as QUPIC), where it lacks the quinoline (B57606) group. caymanchem.com Its primary application is in forensic and research laboratories to identify its presence in seized materials or biological samples. caymanchem.comresearchgate.net For instance, research by Uchiyama et al. in 2013 highlighted the identification of new synthetic cannabinoids in illegal products, a process that relies on such well-defined reference standards for comparison. caymanchem.comcaymanchem.com
Below are the key properties and analytical applications of the this compound analytical reference standard.
Physicochemical Properties of this compound Reference Standard
This interactive table summarizes the key physical and chemical properties of the analytical reference standard.
| Property | Value | Source(s) |
| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester | caymanchem.com |
| CAS Number | 1338925-20-4 | caymanchem.comepa.gov |
| Molecular Formula | C₁₅H₁₉NO₂ | caymanchem.com |
| Formula Weight | 245.3 g/mol | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A crystalline solid | lgcstandards.com |
| UV max | 216, 289 nm | caymanchem.com |
Application of Analytical Reference Standard in Detection Methodologies
This table outlines the primary analytical techniques where the reference standard for this compound is utilized.
| Analytical Technique | Application Purpose | Details | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Used for the separation and mass-based detection of the compound in complex mixtures, such as herbal blends or forensic evidence. The standard provides a reference retention time and mass spectrum. | cerilliant.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Sensitivity Detection | Offers sensitive and selective detection, particularly in biological matrices. The reference standard is used to develop MRM/SRM (Multiple/Selected Reaction Monitoring) methods for quantitative analysis. | cerilliant.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized standard, ensuring it matches the expected molecule. | sigmaaldrich.comtetratek.com.tr |
| Method Development & Validation | Quality Assurance | Essential for developing and validating new analytical methods, performing system suitability checks, and creating in-house calibrators traceable to a certified source. | sigmaaldrich.comsigmaaldrich.com |
Molecular Interactions and Biochemical Mechanisms in Vitro / in Silico Perspectives
Ligand-Receptor Binding Studies in vitro (e.g., Cannabinoid Receptors CB1/CB2)
While direct binding affinity data for Methyl 1-pentyl-1H-indole-3-carboxylate at cannabinoid receptors (CB1 and CB2) are not extensively documented in publicly available research, the structure-activity relationships of analogous indole-based compounds provide a strong basis for inferring its likely interactions. Research on synthetic cannabinoids frequently features the 1-pentylindole scaffold. The n-pentyl chain at the N1 position of the indole (B1671886) ring is a common feature in many potent synthetic cannabinoids, suggesting it plays a crucial role in receptor affinity. nih.gov
Studies on 1-alkyl-3-(1-naphthoyl)indoles have shown that the N-pentyl substituent confers high affinity for both CB1 and CB2 receptors. nih.gov For instance, in a series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, significant CB1 receptor affinity (Ki = 17–23 nM) was observed. mdpi.com Although the 3-position substituent in this compound is a methyl carboxylate rather than a naphthoyl group, the contribution of the N-pentyl chain to binding is expected to be significant. The affinity of cannabinoids for CB1 and CB2 receptors is influenced by the nature of the alkyl residue on the aromatic ring. epa.gov
The following table presents the binding affinities of some representative N-pentyl indole derivatives at cannabinoid receptors, which helps to contextualize the potential affinity of this compound.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| 1-pentyl-3-(1-naphthoyl)indole (JWH-018) | 9.5 ± 4.5 | - |
| 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122) | - | - |
| 1-pentyl-3-(2-methoxy-1-naphthoyl)indole (JWH-267) | - | - |
| 1-pentyl-1H-indol-3-yl-(1-naphthyl)methane | 17-23 | - |
Data sourced from related studies on N-pentyl indole derivatives.
Modulation of Cellular Signaling Pathways in vitro Research Models
The indole-3-carboxylate (B1236618) scaffold is a core structure in various biologically active molecules that can modulate cellular signaling pathways. For instance, Indole-3-carbinol (I3C), a related indole compound, and its derivatives have been shown to affect pathways such as the PI3K/Akt signaling cascade. nih.gov Treatment of cancer cells with I3C has been observed to inhibit the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. nih.gov This suggests that the indole core of this compound could potentially interact with similar signaling molecules.
Furthermore, indole derivatives are known to be agonists of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates genes involved in various cellular processes, including immunity and development. nih.gov The activation of AhR by certain indole compounds can influence downstream signaling events. nih.gov While direct evidence for this compound is lacking, the known activities of the indole-3-carboxylate moiety suggest potential involvement in these pathways.
In the context of gut health, indole-3-carboxylate has been shown to increase the expression of tight junction proteins in intestinal epithelial cells and modulate the inflammatory response in macrophage cells in vitro. nih.gov
Enzyme Inhibition and Activation Studies in Cell-Free Systems
The indole-3-carboxylate structure is present in compounds that have been investigated for their effects on various enzymes in cell-free systems. For example, certain indole-2-carboxylate (B1230498) derivatives have been identified as antagonists at the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor. researchgate.net
In other studies, indole-2 and -3-carboxamides have been evaluated for their ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net These findings indicate that the indole carboxylate scaffold has the potential to interact with and modulate the activity of key enzymes involved in physiological and pathological processes.
Additionally, some indole-3-carboxyaldehyde thiosemicarbazone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. aku.edu.tr Although the subject compound is a methyl carboxylate and not a thiosemicarbazone, this highlights the potential of the indole-3-yl core to serve as a scaffold for enzyme inhibitors.
A cell-free protein synthesis assay has been developed to detect indole, where tryptophan synthase converts indole to tryptophan. nih.gov This demonstrates an enzymatic process involving the indole structure, though it is for detection rather than inhibition or activation by an indole-3-carboxylate.
Structure-Activity Relationship (SAR) Investigations of Indole-3-carboxylate Derivatives
The biological activity of indole derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have been crucial in understanding how different functional groups and substituents on the indole core influence their molecular interactions.
The length of the N-alkyl chain in indole-based compounds is a critical determinant of their affinity for cannabinoid receptors. nih.gov SAR studies on 1-alkyl-3-(1-naphthoyl)indoles have demonstrated that an N-pentyl chain often results in high potency at both CB1 and CB2 receptors. nih.gov This is a recurring theme in the development of synthetic cannabinoids, where the five-carbon chain is considered optimal for interaction with the receptor binding pocket. nih.gov
The following table summarizes the effect of N-alkyl chain length on CB1 receptor affinity for a series of 1-alkyl-3-(1-naphthoyl)indoles, illustrating the importance of the pentyl group.
| N-Alkyl Chain | CB1 Ki (nM) |
| Propyl | - |
| Butyl | - |
| Pentyl | 9.5 ± 4.5 |
| Hexyl | - |
This table is illustrative of the general trend observed in SAR studies of N-alkyl indole derivatives.
The data consistently show that while shorter or longer chains can also confer affinity, the pentyl group often represents a sweet spot for maximizing binding potency at cannabinoid receptors.
Substitutions on the indole ring itself can significantly modulate the binding affinity and selectivity of indole derivatives for their biological targets. nih.gov For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were found to affect CB2/CB1 binding selectivity. nih.gov
The presence of a methyl group at the 2-position of the indole ring, for example, can have varied effects depending on the other substituents. In some series of cannabimimetic indoles, a 2-methyl group decreases affinity for the CB1 receptor. mdpi.com The absence of such a substitution in this compound is therefore a significant structural feature.
Biotransformation Pathways and Degradation Studies in Vitro Research Models and Environmental Fate
Characterization of Ester Hydrolysis in Microsomal Preparations (in vitro)
In vitro research using human liver microsomes (pHLM) is a standard model for predicting the metabolic pathways of many compounds. For synthetic cannabinoids containing an ester group, such as Methyl 1-pentyl-1H-indole-3-carboxylate, a primary and rapid metabolic step is ester hydrolysis. nih.gov This biotransformation involves the cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. nih.gov
This hydrolysis is primarily mediated by carboxylesterases, with CES-1 being the principal enzyme in the liver responsible for this reaction. nih.gov The formation of the carboxylic acid metabolite can occur in vitro without the need for cofactors like NADPH. nih.gov While carboxylesterases are abundant in the liver, they are not present in human blood. nih.gov However, other esterases found in plasma, such as butyrylcholinesterase (BchE) and paraoxonase (PON-1), may contribute to the degradation of methyl ester-containing compounds in blood samples, alongside potential non-enzymatic hydrolysis. nih.gov For many synthetic cannabinoid receptor agonists (SCRAs) with a methyl ester group, the resulting carboxylic acid is often the most abundant metabolite detected in vitro. nih.govnih.gov
Table 1: Key Findings on Ester Hydrolysis of Related Indole (B1671886) Carboxylates in Microsomal Models
| Parameter | Finding | Research Context |
|---|---|---|
| Primary Enzyme | Carboxylesterase-1 (CES-1) | Hepatic (liver) metabolism. nih.gov |
| Primary Metabolite | Carboxylic Acid | Formed by cleavage of the methyl ester. nih.govnih.gov |
| Cofactor Requirement | NADPH-independent | Hydrolysis occurs without the need for NADPH. nih.gov |
| Observed Abundance | Often the most abundant metabolite | Common finding in in vitro studies of SCRAs. nih.gov |
| Plasma Hydrolysis | May involve other esterases (e.g., BchE) | CES-1 is not present in human plasma. nih.gov |
Identification of Oxidative Metabolites in Research Models (e.g., hydroxylation)
Following or in parallel with ester hydrolysis, this compound is expected to undergo extensive Phase I oxidative metabolism, primarily through hydroxylation. nih.govnih.gov Research on structurally similar synthetic cannabinoids consistently identifies hydroxylation at various positions on the molecule as a major biotransformation route. nih.govnih.gov
The two main sites for oxidative modification are the pentyl side chain and the indole core. nih.gov
Pentyl Side Chain Hydroxylation: The N-pentyl chain is susceptible to hydroxylation at several carbon positions. This can lead to the formation of various monohydroxylated isomers (e.g., 2-hydroxypentyl, 3-hydroxypentyl, 4-hydroxypentyl, and 5-hydroxypentyl metabolites). nih.gov Further oxidation of these hydroxylated metabolites can lead to the formation of ketones or carboxylic acids, resulting in a shortened side chain. nih.govnih.gov
Indole Ring Hydroxylation: The indole structure itself can be hydroxylated at different positions on the aromatic ring system. nih.gov
Dihydroxylation: Further hydroxylation can occur, leading to the formation of dihydroxylated metabolites where hydroxyl groups are added to both the pentyl chain and the indole ring, or at two separate positions on the same moiety. nih.gov
These oxidative reactions are typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The identification of these hydroxylated metabolites is crucial for confirming exposure in forensic analysis, as the parent compound is often rapidly metabolized and present at very low concentrations. nih.gov
Table 2: Predicted Oxidative Metabolites of this compound
| Metabolic Pathway | Position of Modification | Resulting Metabolite Type |
|---|---|---|
| Monohydroxylation | Pentyl Side Chain | Pentyl-monohydroxylated metabolite |
| Monohydroxylation | Indole Ring | Indole-monohydroxylated metabolite |
| Dihydroxylation | Pentyl Chain and/or Indole Ring | Dihydroxylated metabolite |
Stability and Degradation in Simulated Research Environments (e.g., solvent effects, thermal degradation)
The stability of this compound is influenced by storage conditions, solvent, and temperature. Understanding its degradation is important for ensuring the integrity of analytical standards and samples. bu.edu
Solvent Effects and Storage: The compound is commercially available as a crystalline solid and shows good solubility in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). caymanchem.com It has significantly lower solubility in aqueous solutions like a DMSO:PBS buffer mixture. caymanchem.com For long-term storage, maintaining the compound at -20°C is recommended, where it is reported to be stable for at least five years. caymanchem.com In biological matrices like blood, storage conditions are critical; studies on similar compounds show that degradation is significantly slower when samples are kept frozen compared to refrigerated or at room temperature. bu.edu The presence of preservatives can also delay degradation in biological specimens. bu.edu
Thermal Degradation: Research on analogous synthetic cannabinoids has shown that they can degrade upon heating. nih.gov For instance, thermal degradation of NPB-22, an indazole analog, by combustion resulted in its breakdown into constituent parts, specifically 8-quinolinol and pentyl indazole 3-carboxylic acid. nih.gov While specific thermal degradation products for this compound are not detailed, it is plausible that high temperatures, such as those encountered in certain analytical techniques or usage scenarios, could lead to the cleavage of the ester bond and other structural fragmentations. Irradiation may also lead to the formation of decomposition products. mdpi.com
Table 3: Stability and Solubility Profile of this compound
| Parameter | Details | Source |
|---|---|---|
| Physical Form | Crystalline Solid | caymanchem.com |
| Long-Term Stability | ≥ 5 years at -20°C | caymanchem.com |
| Solubility (DMF) | 16 mg/ml | caymanchem.com |
| Solubility (DMSO) | 16 mg/ml | caymanchem.com |
| Solubility (Ethanol) | 12.5 mg/ml | caymanchem.com |
| Solubility (DMSO:PBS, pH 7.2, 1:3) | 0.25 mg/ml | caymanchem.com |
| Thermal Degradation | Potential for degradation at high temperatures. | nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
While specific molecular docking studies for Methyl 1-pentyl-1H-indole-3-carboxylate are not extensively documented in publicly available literature, the methodology can be readily applied. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then samples a vast number of possible binding poses, scoring each based on a force field that estimates the binding energy.
For an indole (B1671886) derivative like this compound, key interactions with a protein's active site would likely involve:
Hydrogen Bonding: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The pentyl chain and the indole ring system provide significant hydrophobicity, favoring interactions with nonpolar pockets in the protein.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The results of a docking simulation are typically presented as a binding affinity score (often in kcal/mol) and a detailed view of the predicted binding pose, highlighting the specific amino acid residues involved in the interaction.
Interactive Data Table: Hypothetical Molecular Docking Results
Below is a hypothetical representation of docking results for this compound against a putative protein kinase target.
| Parameter | Value |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Predicted Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | LEU 83, LYS 33, ASP 86, GLN 131 |
| Interaction Types | Hydrogen Bond with LEU 83 (backbone) |
| Hydrophobic contact with ILE 10 | |
| π-π stacking with PHE 80 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide fundamental information about molecular structure, stability, and reactivity. For Ethyl indole-2-carboxylate (B1230498), a related compound, DFT calculations have been used to determine optimized geometry, vibrational frequencies, and electronic characteristics. ijrar.org
Applying these methods to this compound would yield valuable data:
Optimized Molecular Geometry: Calculation of the most stable 3D conformation, including bond lengths and angles.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. ijrar.org
These calculated parameters help to build a comprehensive profile of the molecule's intrinsic properties, which can be correlated with its biological activity.
Interactive Data Table: Predicted Quantum Chemical Properties
This table presents hypothetical quantum chemical data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 2.5 Debye |
| Electron Affinity | 1.3 eV |
| Ionization Potential | 6.5 eV |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, treating atoms and bonds as flexible entities. researchgate.net This technique is used to study the conformational changes of a ligand and its receptor, the stability of the ligand-protein complex, and the dynamics of the binding process.
An MD simulation of the this compound-protein complex, initiated from a docked pose, would involve simulating the movements of every atom in the system (including solvent) over a period of nanoseconds to microseconds. The analysis of the resulting trajectory can reveal:
Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can assess whether the initial docked conformation is stable.
Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible or rigid upon ligand binding.
Key Persistent Interactions: MD simulations can confirm which hydrogen bonds or hydrophobic contacts are consistently maintained throughout the simulation, indicating their importance for binding.
These simulations offer a more realistic and detailed picture of the binding event than static docking models. researchgate.net
Interactive Data Table: Typical Molecular Dynamics Simulation Parameters
This table outlines typical parameters for an MD simulation of a ligand-protein complex.
| Parameter | Description |
| Software | GROMACS, AMBER |
| Force Field | AMBER14SB (protein), GAFF2 (ligand) |
| Solvent Model | TIP3P water |
| Simulation Time | 200 nanoseconds |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized analogs. nih.gov
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) is required. For each compound, various molecular descriptors are calculated, such as:
Topological descriptors: Related to the 2D structure and connectivity.
Electronic descriptors: Such as dipole moment and partial charges.
Hydrophobic descriptors: Like the partition coefficient (LogP).
Steric descriptors: Related to the size and shape of the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. This model can then be used to screen a virtual library of novel analogs, prioritizing the most promising candidates for synthesis and testing.
Interactive Data Table: Example Dataset for a QSAR Study
The following table is a hypothetical dataset for building a QSAR model, showing variations at the R1 (N-1 position) and R2 (ester group) of the indole-3-carboxylate (B1236618) scaffold.
| Compound | R1 Group | R2 Group | LogP | Molecular Weight | pIC₅₀ (-log(IC₅₀)) |
| 1 | -CH₃ | -OCH₃ | 2.85 | 189.21 | 5.2 |
| 2 | -C₅H₁₁ | -OCH₃ | 4.79 | 245.32 | 6.8 |
| 3 | -C₅H₁₁ | -OC₂H₅ | 5.17 | 259.35 | 6.9 |
| 4 | -CH₂-Ph | -OCH₃ | 4.45 | 265.31 | 7.1 |
| 5 | -H | -OCH₃ | 2.41 | 175.18 | 4.9 |
Future Research Directions and Unexplored Avenues
Exploration of Undiscovered Molecular Targets and Biological Pathways
While Methyl 1-pentyl-1H-indole-3-carboxylate is recognized as an analog of the synthetic cannabinoid PB-22, its own physiological and toxicological properties remain largely unknown. numberanalytics.comcaymanchem.com This knowledge gap presents a compelling opportunity for future research to elucidate its specific molecular interactions and biological consequences.
The indole (B1671886) core is a privileged structure in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-allergic, central nervous system depressant, and muscle relaxant properties. researchgate.net Derivatives of indole-3-carboxylic acid, in particular, have been shown to possess biological activity. researchgate.net Research into the biosynthetic pathways of indole-3-carboxylic acid derivatives in organisms like Arabidopsis reveals a complex network of enzymes and metabolites involved in plant defense. nih.govnih.gov This suggests that synthetic analogs like this compound could potentially interact with a diverse array of biological targets beyond the classical cannabinoid receptors.
Future investigations should aim to screen this compound against a broad panel of receptors, enzymes, and ion channels to identify novel molecular targets. Techniques such as affinity chromatography, proteomics, and computational docking studies could be employed to uncover previously unknown binding partners. Furthermore, metabolomic studies could reveal the downstream effects of this compound on various biological pathways, providing a more comprehensive understanding of its pharmacological profile. The study of indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor protein TIR1 in plants also opens up avenues to explore analogous interactions in other biological systems. frontiersin.org
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of indole derivatives is a cornerstone of medicinal chemistry. While methods for producing indole-3-carboxylate (B1236618) derivatives exist, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a continuous endeavor.
Recent advancements in synthetic methodology offer promising avenues for the synthesis of this compound and its analogs. For instance, microwave-assisted synthesis has been shown to be an efficient procedure for producing functionalized 2-methyl-1H-indole-3-carboxylate derivatives, often with high yields and reduced reaction times. mdpi.com Palladium-catalyzed intramolecular oxidative coupling is another powerful strategy for the formation of the indole nucleus. mdpi.com
Future research could focus on adapting and optimizing these modern synthetic methods for the specific production of N-alkylated indole-3-carboxylates. The development of one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, represents a particularly attractive area of exploration for enhancing synthetic efficiency. researchgate.net Furthermore, the use of protecting groups is a critical aspect of multi-step organic synthesis that can be optimized to improve yields and selectivity. wikipedia.org Investigations into novel catalysts, such as manganese(I)-catalyzed C-H dienylation, could also lead to innovative and efficient synthetic pathways for creating diverse indole-based compounds. acs.org
Table 1: Comparison of Synthetic Methodologies for Indole-3-Carboxylate Derivatives
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, potentially higher yields, and improved energy efficiency. mdpi.com |
| Palladium-Catalyzed Coupling | Employs palladium catalysts to facilitate bond formation. | High efficiency and selectivity in forming the indole ring structure. mdpi.com |
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single reaction vessel to form a complex product. | Increased operational simplicity, reduced waste, and higher overall efficiency. researchgate.net |
| Propylphosphonic Anhydride (T3P) Mediated Coupling | Uses T3P as a coupling reagent for amide formation under mild conditions. | Potential for selective and efficient synthesis, particularly for creating derivatives. unmc.edu |
Application as a Chemical Probe for Fundamental Biological Processes
Given its status as a research chemical and its structural relationship to known bioactive compounds, this compound holds potential as a chemical probe to investigate fundamental biological processes. numberanalytics.comcaymanchem.com Chemical probes are small molecules used to study and manipulate biological systems, and the unique structure of this compound could allow for the exploration of specific protein functions or signaling pathways.
Indole derivatives are known to play roles in a variety of biological phenomena, from plant growth regulation to neurotransmission. researchgate.netfrontiersin.org By systematically modifying the structure of this compound, researchers could develop a library of related compounds to probe the structure-activity relationships of specific biological targets. For example, its use could help in delineating the functional roles of newly discovered receptors or enzymes that are found to interact with it. The luminescence properties of some indole derivatives also suggest that this compound could be modified to create fluorescent probes for imaging applications in cellular biology. researchgate.net
Advanced Analytical Methodologies for Complex Matrices in Research Contexts
The detection and quantification of synthetic cannabinoids and their metabolites in complex biological matrices is a significant challenge in forensic and research settings. numberanalytics.comresearchgate.netnih.govresearchgate.net The constant emergence of new analogs necessitates the development of robust and adaptable analytical methods.
Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standard techniques for the analysis of synthetic cannabinoids. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to identify previously unknown compounds. nih.govnumberanalytics.com
Future research in this area should focus on the development of even more sensitive and specific analytical techniques. Emerging methods such as surface-enhanced Raman spectroscopy (SERS) and biosensors show promise for rapid and portable detection. numberanalytics.comnumberanalytics.com Additionally, the development of specific assays, such as the hydroxylamine-based indole assay (HIA) for detecting unsubstituted indole, highlights the potential for creating targeted methods for specific indole-containing compounds. nih.govnih.gov The validation of these advanced methodologies for the specific detection of this compound and its potential metabolites in various biological samples, such as blood, urine, and cerebrospinal fluid, will be crucial for its use in research contexts. mdpi.com
Table 2: Advanced Analytical Techniques for Indole Derivative Detection
| Analytical Technique | Principle | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties and identifies them by their mass-to-charge ratio. | Standard method for analyzing synthetic cannabinoids, applicable if the compound is sufficiently volatile and thermally stable. numberanalytics.comnumberanalytics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase and identifies them by mass spectrometry. Particularly useful for non-volatile or thermally labile compounds. | A versatile and widely used technique for synthetic cannabinoid analysis, likely very effective for this compound. numberanalytics.comnih.govnumberanalytics.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation between isobaric compounds. | Enables confident identification of the compound and its metabolites in complex mixtures and allows for retrospective data analysis. nih.govnumberanalytics.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | A vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on rough metal surfaces. | An emerging technique with the potential for high sensitivity and rapid, on-site detection. numberanalytics.comnumberanalytics.com |
| Biosensors | Analytical devices that combine a biological component with a physicochemical detector. | Offer the potential for highly specific and sensitive detection, though development would be specific to the target molecule. numberanalytics.com |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl 1-pentyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 1-pentyl-1H-indole-3-carboxylic acid with methanol under acidic catalysis. A typical protocol involves refluxing the carboxylic acid derivative with methanol and concentrated sulfuric acid (H₂SO₄) as a catalyst. Reaction completion is monitored by TLC, followed by quenching with water, filtration, and recrystallization from methanol . Key optimization parameters include:
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pbcm with molecules linked via C–H⋯O hydrogen bonds , forming sheets in the ab plane. Parallel sheets are stabilized by π-π stacking interactions . Refinement using SHELXL software confirms bond lengths (e.g., C=O at 1.21 Å) and torsional angles . Data collection requires low-temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. What are the primary biological targets of this compound, and how does its structure influence receptor binding?
- Methodological Answer : The compound acts as a cannabinoid receptor agonist , with higher affinity for CB1 than CB2 receptors. The pentyl chain at the indole N1 position and ester group at C3 are critical for binding:
- Pentyl chain : Enhances lipophilicity, facilitating membrane penetration.
- Ester group : Modulates electron density, affecting receptor interaction .
Competitive binding assays (e.g., using [³H]CP-55,940) quantify affinity (Ki values). Structural analogs like PB-22 show similar binding but differ in metabolic stability .
Advanced Research Questions
Q. How does thermal degradation during gas chromatography-mass spectrometry (GC-MS) affect the analysis of this compound, and what alternative analytical methods are recommended?
- Methodological Answer : GC-MS induces thermal degradation of the ester moiety, generating artifacts like decarboxylated products. This complicates quantification and identification . Recommended alternatives:
- LC-MS/MS : Uses electrospray ionization (ESI) in positive mode, avoiding thermal stress.
- HRMS (High-Resolution MS) : Provides exact mass data (e.g., m/z 245.1449 for [M+H]⁺) to distinguish degradation products .
Method validation should include spike-recovery experiments and stability tests under varying temperatures .
Q. What are the metabolic pathways of this compound in vivo, and how can its metabolites be identified?
- Methodological Answer : Primary metabolism involves ester hydrolysis by carboxylesterases, yielding 1-pentyl-1H-indole-3-carboxylic acid. Phase II metabolism includes glucuronidation. Metabolite identification strategies:
Q. How do structural modifications (e.g., fluorination) alter the pharmacological profile of this compound?
- Methodological Answer : Fluorination at the pentyl chain (e.g., 5F-PB-22) increases CB1 receptor affinity and metabolic stability. Key findings:
- Binding assays : 5F-PB-22 shows Ki = 0.5 nM (vs. 1.2 nM for non-fluorinated analog).
- Metabolism : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life .
Computational modeling (e.g., DFT studies) predicts electrostatic potential changes at the receptor-binding site .
Key Research Challenges
- Synthetic reproducibility : Scaling up while maintaining purity ≥98% requires strict control of reaction stoichiometry .
- Analytical artifacts : Degradation during GC-MS necessitates orthogonal validation (e.g., NMR, LC-MS) .
- Ethical considerations : Regulatory restrictions (Schedule I in some jurisdictions) limit in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
